Methyl 1-butyl-4-iodo-1H-pyrazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-butyl-4-iodo-1H-pyrazole-3-carboxylate is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-butyl-4-iodo-1H-pyrazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of 1-butyl-3,5-diketone with hydrazine hydrate to form the pyrazole ring, followed by iodination at the 4-position using iodine and ammonium hydroxide . The esterification of the carboxylate group is achieved using methanol in the presence of an acid catalyst .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for scaling up the synthesis while maintaining consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-butyl-4-iodo-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which may exhibit distinct chemical and biological properties.
Cyclization Reactions: The pyrazole ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Iodination: Iodine and ammonium hydroxide are commonly used for the iodination step.
Esterification: Methanol and an acid catalyst, such as sulfuric acid, are used for esterification.
Substitution: Nucleophiles like amines or thiols in the presence of a base, such as sodium hydroxide, facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for specific applications in medicinal chemistry and material science .
Scientific Research Applications
Methyl 1-butyl-4-iodo-1H-pyrazole-3-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 1-butyl-4-iodo-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and the ester group play crucial roles in binding to these targets, influencing the compound’s biological activity. The pyrazole ring’s electronic properties also contribute to its reactivity and interaction with biological molecules .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Methyl 1-butyl-4-iodo-1H-pyrazole-3-carboxylate is unique due to the combination of the butyl group and the ester functionality, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
1354705-69-3 |
---|---|
Molecular Formula |
C9H13IN2O2 |
Molecular Weight |
308.12 g/mol |
IUPAC Name |
methyl 1-butyl-4-iodopyrazole-3-carboxylate |
InChI |
InChI=1S/C9H13IN2O2/c1-3-4-5-12-6-7(10)8(11-12)9(13)14-2/h6H,3-5H2,1-2H3 |
InChI Key |
KPARSMMZKOZGAK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C=C(C(=N1)C(=O)OC)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.